3-[[(1S,3R,4R,6S,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-6-methyl-3-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
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Overview
Description
5’-ODMT cEt m5U Phosphoramidite (Amidite) is a locked nucleic acid analog. This compound is known for its excellent safety profile and antisense activity. It is primarily used in the synthesis of oligonucleotides, which are short DNA or RNA molecules that have a wide range of applications in research and therapeutic settings .
Preparation Methods
The synthesis of 5’-ODMT cEt m5U Phosphoramidite (Amidite) involves several steps. The compound is typically prepared through a series of chemical reactions that include the protection of functional groups, coupling reactions, and deprotection steps. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and reagents such as phosphoramidites .
In an industrial setting, the production of 5’-ODMT cEt m5U Phosphoramidite (Amidite) is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The compound is usually stored at low temperatures (-20°C) under nitrogen to prevent degradation .
Chemical Reactions Analysis
5’-ODMT cEt m5U Phosphoramidite (Amidite) undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the phosphite triester to a phosphate triester.
Reduction: Although less common, reduction reactions can be used to modify the compound’s structure.
Substitution: This is a key reaction in the synthesis of oligonucleotides, where the phosphoramidite group is substituted with a nucleoside.
Common reagents used in these reactions include iodine for oxidation and various nucleophiles for substitution reactions. The major products formed from these reactions are oligonucleotides with modified backbones that enhance their stability and binding affinity .
Scientific Research Applications
5’-ODMT cEt m5U Phosphoramidite (Amidite) has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of modified oligonucleotides for various chemical studies.
Biology: The compound is employed in the development of antisense oligonucleotides, which are used to inhibit gene expression.
Medicine: It has therapeutic applications in the treatment of genetic disorders and cancers by targeting specific mRNA sequences.
Industry: The compound is used in the production of diagnostic tools and therapeutic agents
Mechanism of Action
The mechanism of action of 5’-ODMT cEt m5U Phosphoramidite (Amidite) involves its incorporation into oligonucleotides, which then bind to complementary RNA or DNA sequences. This binding can inhibit the expression of specific genes by blocking the translation process or by promoting the degradation of the target mRNA. The molecular targets and pathways involved include the RNA-induced silencing complex (RISC) and other cellular machinery responsible for gene expression .
Comparison with Similar Compounds
5’-ODMT cEt m5U Phosphoramidite (Amidite) is unique due to its locked nucleic acid structure, which provides enhanced stability and binding affinity compared to other nucleic acid analogs. Similar compounds include:
5’-ODMT cEt N-Bz A Phosphoramidite (Amidite): Another locked nucleic acid analog with similar hybridization properties.
Standard phosphoramidites: These are commonly used in oligonucleotide synthesis but lack the enhanced properties of locked nucleic acids.
The uniqueness of 5’-ODMT cEt m5U Phosphoramidite (Amidite) lies in its ability to form more stable and specific hybridization with target sequences, making it a valuable tool in both research and therapeutic applications .
Properties
CAS No. |
1197033-22-9 |
---|---|
Molecular Formula |
C42H51N4O9P |
Molecular Weight |
786.8 g/mol |
IUPAC Name |
3-[[(1S,3R,4R,6S,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-6-methyl-3-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C42H51N4O9P/c1-27(2)46(28(3)4)56(52-24-12-23-43)55-37-36-39(45-25-29(5)38(47)44-40(45)48)54-41(37,30(6)53-36)26-51-42(31-13-10-9-11-14-31,32-15-19-34(49-7)20-16-32)33-17-21-35(50-8)22-18-33/h9-11,13-22,25,27-28,30,36-37,39H,12,24,26H2,1-8H3,(H,44,47,48)/t30-,36+,37-,39+,41-,56?/m0/s1 |
InChI Key |
SEFBXGXPINACNI-IMMRMUFKSA-N |
Isomeric SMILES |
C[C@H]1[C@]2([C@H]([C@@H](O1)[C@@H](O2)N3C=C(C(=O)NC3=O)C)OP(N(C(C)C)C(C)C)OCCC#N)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Canonical SMILES |
CC1C2(C(C(O1)C(O2)N3C=C(C(=O)NC3=O)C)OP(N(C(C)C)C(C)C)OCCC#N)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
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